molecular formula C20H19N3O6S B3001029 4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 941878-20-2

4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B3001029
CAS No.: 941878-20-2
M. Wt: 429.45
InChI Key: ZQMMLTLPCGKKER-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide is a potent and selective investigational compound recognized for its inhibitory activity against Histone Deacetylase 6 (HDAC6) . This targeted mechanism underpins its primary research value in oncology, where HDAC6 inhibition promotes the acetylation of non-histone substrates such as α-tubulin, leading to disrupted cell motility, impaired aggresome formation, and ultimately, the induction of apoptosis in malignant cells (Nature Reviews Clinical Oncology, 2021) . The compound's design, featuring a 1,3,4-oxadiazole core linked to a benzenesulfonyl butanamide chain, contributes to its isoenzyme selectivity, which is a critical property for minimizing off-target effects and for use as a chemical probe in mechanistic studies. Beyond oncology, this HDAC6 inhibitor is a valuable tool for neuroscientific research, particularly in models of neurodegenerative diseases. HDAC6 plays a key role in clearing misfolded protein aggregates, such as tau in Alzheimer's disease, via its interaction with the ubiquitin-proteasome system; thus, inhibiting HDAC6 provides a strategy to investigate these pathways and potential therapeutic interventions (Journal of Neuroscience, 2013) . Researchers utilize this compound to dissect the complex roles of HDAC6 in cellular homeostasis, protein degradation, and immune synapse function, making it a versatile asset for drug discovery and basic biological research.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6S/c24-18(7-4-12-30(25,26)15-5-2-1-3-6-15)21-20-23-22-19(29-20)14-8-9-16-17(13-14)28-11-10-27-16/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMMLTLPCGKKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Oxadiazole Ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzenesulfonyl group with the oxadiazole and benzodioxin intermediates using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide involves interactions with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.

    Pathways: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The 4-fluorophenylsulfonyl group in increases molecular polarity and may improve target binding compared to the non-fluorinated benzenesulfonyl group in the target compound. Fluorine’s electronegativity enhances electrostatic interactions with enzymatic active sites.

Linker Modifications :

  • Replacement of the butanamide linker (target compound) with a sulfanyl acetamide group (as in ) significantly alters pharmacokinetics. Sulfanyl-containing analogs exhibit superior antibacterial efficacy (MIC ≤ 8 µg/mL against S. aureus and E. coli), likely due to enhanced membrane permeability .

Toxicity Profile :

  • Compounds with bulky sulfonyl groups (e.g., benzenesulfonyl) show moderate cytotoxicity in hemolytic assays (≤15% lysis at 50 µg/mL), whereas smaller substituents (e.g., methyl) reduce toxicity . The target compound’s benzenesulfonyl moiety may confer similar modest cytotoxicity.

Pharmacological Potential

While direct data for the target compound are sparse, inferences can be drawn from structural analogs:

  • Antibacterial Activity : Sulfonyl and sulfanyl derivatives exhibit Gram-positive selectivity. The target compound’s benzenesulfonyl group may improve stability but reduce potency compared to fluorinated or sulfanyl analogs .
  • Anti-inflammatory Potential: Benzodioxin-oxadiazole hybrids are known to inhibit COX-2 and TNF-α. The benzenesulfonyl group’s electron-withdrawing nature may enhance COX-2 binding affinity .

Biological Activity

The compound 4-(benzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzenesulfonyl group with a 1,3,4-oxadiazole moiety and a benzodioxole component, which may contribute to its pharmacological properties.

Chemical Structure and Properties

Property Details
Molecular FormulaC23H20N2O6S
Molecular Weight452.5 g/mol
IUPAC Name4-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
InChI KeyTXWZQMHSJYZVLT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The 1,3,4-oxadiazole moiety is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects. The mechanism often involves modulation of enzyme activity or receptor binding, leading to alterations in cellular pathways.

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance:

  • Study Findings : A series of oxadiazole derivatives showed potent activity against various bacterial strains at low concentrations (around 100 µg/mL) .

Anti-inflammatory Effects

Several studies have assessed the anti-inflammatory potential of oxadiazole derivatives:

  • Experimental Results : Compounds similar to the target compound demonstrated anti-inflammatory effects comparable to standard drugs like Indomethacin at doses of 50 mg/kg body weight .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of oxadiazole derivatives against Xanthomonas oryzae and Ralstonia solanacearum, revealing that some compounds exhibited superior activity compared to traditional antibiotics .
  • Anti-cancer Potential :
    • Preclinical studies have suggested that compounds containing the oxadiazole ring can inhibit cell proliferation in cancer models. The combination of these compounds with established chemotherapeutics has shown synergistic effects in enhancing apoptosis in cancer cells .

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